2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO5 It is a derivative of phenylacetic acid, characterized by the presence of three methoxy groups on the phenyl ring and an amino group on the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,4-dimethoxyphenyl)acetic acid hydrochloride
- 2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid hydrochloride
- 2-Amino-2-(2,3,4-trimethoxyphenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid hydrochloride is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C11H16ClNO5 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO5.ClH/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3;/h4-5,8H,12H2,1-3H3,(H,13,14);1H |
InChI Key |
SSMRHOVSSYGODU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.